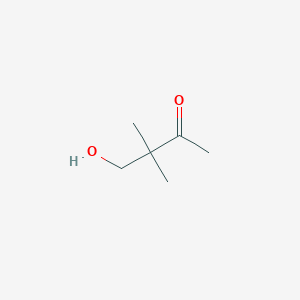

4-Hydroxy-3,3-dimethylbutan-2-one

Descripción general

Descripción

. It is a colorless liquid that is used as a building block in organic synthesis. The compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-hydroxy-3,3-dimethylbutan-2-one involves the reaction of 3-methylbutan-2-one with paraformaldehyde in the presence of trifluoroacetic acid (TFA) at 80°C for 7 hours . The mixture is then treated with an aqueous solution of sodium bicarbonate and stirred at 25°C for 12 hours to yield the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by conducting the reaction in larger reactors and optimizing the reaction conditions to ensure high yield and purity. The product is typically purified using column chromatography or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-Hydroxy-3,3-dimethylbutan-2-one serves as an essential intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of various substituted derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized to yield ketones or carboxylic acids and reduced to form alcohols.

Synthetic Routes

The compound can be synthesized via several methods. A common route involves the reaction of 3-methylbutan-2-one with paraformaldehyde in the presence of trifluoroacetic acid (TFA) at elevated temperatures. This method highlights its utility as a precursor for more complex structures.

Biological Research

Metabolic Pathways and Enzyme Reactions

In biological research, this compound is utilized to study metabolic pathways and enzyme kinetics. Its structural features allow researchers to investigate its role as a substrate or inhibitor in various enzymatic reactions. This application is particularly relevant in pharmacology and biochemistry where understanding metabolic processes is crucial.

Medicinal Chemistry

Pharmaceutical Intermediates

The compound plays a significant role in medicinal chemistry as an intermediate for synthesizing pharmaceuticals and bioactive compounds. It has been explored for its potential therapeutic applications, including the development of drugs targeting specific diseases . For example, it has been highlighted in research focused on creating novel compounds with enhanced efficacy against parasitic infections .

Industrial Applications

Production of Fragrances and Flavors

In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant odor profile makes it suitable for use in cosmetic products and food additives. The compound's stability and reactivity also allow for its incorporation into various formulations without compromising quality.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-hydroxy-3,3-dimethylbutan-2-one involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and carbonyl functional groups. These groups allow the compound to act as a nucleophile or electrophile in different reaction pathways. The molecular targets and pathways involved depend on the specific reaction and application.

Comparación Con Compuestos Similares

3-Hydroxy-3-methylbutan-2-one: Similar structure but with a different position of the hydroxyl group.

4-Hydroxy-2-butanone: Lacks the additional methyl groups present in 4-hydroxy-3,3-dimethylbutan-2-one.

3,3-Dimethyl-2-butanone: Lacks the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both hydroxyl and carbonyl functional groups, which provide it with versatile reactivity and make it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Hydroxy-3,3-dimethylbutan-2-one, also known as acetoin, is a ketone with a hydroxyl group that has garnered attention for its diverse biological activities. This compound is not only significant in various industrial applications but also exhibits potential therapeutic properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H12O2. Its structure features a hydroxyl group (-OH) attached to a carbon chain with two methyl groups, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. A study published in the Journal of Applied Microbiology demonstrated that acetoin exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

In vitro studies have suggested that this compound may have anticancer properties. For instance, a study highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to activate caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Enzyme Inhibition: Acetoin may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation in bacteria and cancer cells.

Case Studies

Safety and Toxicity

While this compound shows promise in various applications, its safety profile must be considered. Toxicological studies indicate that the compound has a low toxicity profile when used at appropriate concentrations. However, further research is necessary to fully elucidate its safety in long-term exposure scenarios .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for 4-Hydroxy-3,3-dimethylbutan-2-one in laboratory settings?

The compound is synthesized via the addition of paraformaldehyde to 3-methyl-2-butanone under controlled conditions, as described by Markó and Schevenels (2013). This method involves formaldehyde incorporation into the ketone framework, yielding the β-hydroxy ketone structure. Key parameters include temperature control and stoichiometric ratios to minimize side reactions like over-condensation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Critical techniques include:

- 1H NMR : Peaks at δH 3.57–3.55 (d, 2H), 2.17 (s, 3H), and 1.17 (s, 6H) confirm hydroxyl, ketone, and methyl groups.

- 13C NMR : Signals at δC 215.2 (ketone), 69.3 (hydroxyl-bearing carbon), and 25.5/21.5 (methyl groups) validate the structure.

- HRESIMS : A molecular ion peak at m/z 139.0735 (C6H12NaO2+) confirms the molecular formula .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

By-products may include dehydration products (e.g., α,β-unsaturated ketones) or unreacted starting materials. Analytical methods like GC-MS and HPLC-MS, coupled with retention time comparisons against synthetic standards, are used for detection and quantification .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in the synthesis of this compound via aldol condensation?

Strategies include:

- Catalyst selection : Lewis acids (e.g., TiCl4) or heterogeneous catalysts (e.g., TiO2) improve yield and selectivity.

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like retro-aldol processes .

Q. How do stereochemical challenges in β-hydroxy ketone synthesis impact structural validation?

Asymmetric synthesis methods, such as Grignard reagent-mediated reductions (e.g., converting 3,3-dimethylbutan-2-one to chiral alcohols), provide insights into stereochemical control. Racemization risks during purification require chiral HPLC or circular dichroism (CD) for enantiomeric excess determination .

Propiedades

IUPAC Name |

4-hydroxy-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAWMXSWDGPGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.